molecular formula C16H18O2 B1195897 5-Isobutylnaphthalene-1-acetic acid CAS No. 72221-66-0

5-Isobutylnaphthalene-1-acetic acid

Cat. No.: B1195897
CAS No.: 72221-66-0
M. Wt: 242.31 g/mol
InChI Key: MJPDFVFWDUWGPQ-UHFFFAOYSA-N
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Description

5-Isobutylnaphthalene-1-acetic acid is an organic compound with the molecular formula C16H18O2. It is a derivative of naphthalene, featuring an isobutyl group at the 5-position and an acetic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylnaphthalene-1-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isobutylnaphthalene-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isobutylnaphthalene-1-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Isobutylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Lacks the isobutyl group, resulting in different chemical properties and reactivity.

    Isobutylnaphthalene: Lacks the acetic acid group, limiting its applications in certain reactions.

Uniqueness

5-Isobutylnaphthalene-1-acetic acid is unique due to the presence of both the isobutyl and acetic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

72221-66-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-[5-(2-methylpropyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C16H18O2/c1-11(2)9-12-5-3-8-15-13(10-16(17)18)6-4-7-14(12)15/h3-8,11H,9-10H2,1-2H3,(H,17,18)

InChI Key

MJPDFVFWDUWGPQ-UHFFFAOYSA-N

SMILES

CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Canonical SMILES

CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Synonyms

5-isobutyl-1-naphthylacetic acid
5-isobutylnaphthalene-1-acetic acid
IBNAA

Origin of Product

United States

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